molecular formula C18H18F3NO4 B1671710 Etofenamate CAS No. 30544-47-9

Etofenamate

Cat. No.: B1671710
CAS No.: 30544-47-9
M. Wt: 369.3 g/mol
InChI Key: XILVEPYQJIOVNB-UHFFFAOYSA-N
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Preparation Methods

Etofenamate is synthesized through the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction is facilitated by an organic carboxylic acid activating agent, such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions, followed by extraction and separation to obtain high-purity this compound . This method is advantageous due to its simplicity, high productivity, and high product purity.

Chemical Reactions Analysis

Etofenamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated derivatives and substituted analogs.

Scientific Research Applications

Etofenamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Etofenamate is compared with other NSAIDs such as indomethacin, diclofenac, ketoprofen, and ketorolac. It has been shown to have superior efficacy in some cases and comparable efficacy in others . Similar compounds include:

This compound’s uniqueness lies in its high transdermal absorption and concentration in inflamed tissues, making it particularly effective for topical applications .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILVEPYQJIOVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045448
Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-47-9
Record name Etofenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30544-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofenamate [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofenamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofenamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETOFENAMATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of etofenamate?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:

  • Direct inhibition of prostaglandin synthesis by unchanged this compound: this compound can directly inhibit prostaglandin production by macrophages. []
  • Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: this compound is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []

Q2: Does this compound interact with other inflammatory pathways?

A2: Research suggests this compound also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []

Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?

A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []

Q5: What is known about the stability of this compound in different formulations?

A5: this compound has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]

Q6: What is the typical route of administration for this compound?

A6: this compound is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]

Q7: How is this compound absorbed and distributed in the body?

A7: Topically applied this compound demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]

Q8: What are the primary metabolic pathways of this compound?

A8: this compound is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both this compound and flufenamic acid. [, ]

Q9: How is this compound eliminated from the body?

A9: this compound and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]

Q10: What preclinical models have been used to assess the efficacy of this compound?

A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of this compound, including:

  • Carrageenin-induced paw edema in rats [, ]
  • Histamine-induced vascular permeability in mice []
  • Ultraviolet light-induced erythema in guinea pigs []
  • Felt-pellet-induced granuloma formation in rats []
  • Adjuvant-induced arthritis in rats [, ]
  • Silver nitrate-induced arthritis in rats []
  • Acetic acid-induced writhing test in mice and rats []

Q11: Has the efficacy of this compound been investigated in clinical trials?

A11: Yes, several clinical trials have demonstrated the efficacy of this compound in treating various inflammatory conditions, including:

  • Knee osteoarthritis [, , ]
  • Ankle sprain []
  • Chronic trauma of the locomotion system []
  • Painful hallux valgus []
  • Rheumatoid arthritis []
  • Temporomandibular disorder []

Q12: What drug delivery systems have been explored for this compound?

A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance this compound's therapeutic efficacy:

  • Iontophoresis: This technique enhances the transdermal delivery of this compound, leading to higher drug concentrations in both serum and synovial fluid. []
  • Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of this compound. [, ]

Q13: What analytical methods are commonly employed to quantify this compound in biological samples?

A13: Several analytical techniques are used for the quantification of this compound and its metabolites, including:

  • High-performance thin-layer chromatography (HPTLC) [, , ]
  • Gas-liquid chromatography (GLC) [, ]
  • High-performance liquid chromatography (HPLC) [, ]

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